3-Methylthiophene-2-carboxamide

Overview

Description

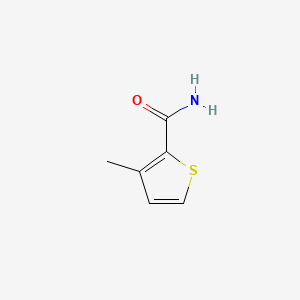

3-Methylthiophene-2-carboxamide is a chemical compound with the CAS Number: 76655-99-7 . It has a molecular weight of 141.19 and its IUPAC name is 3-methyl-2-thiophenecarboxamide .

Molecular Structure Analysis

The molecular formula of 3-Methylthiophene-2-carboxamide is C6H7NOS . The average mass is 141.191 Da and the monoisotopic mass is 141.024841 Da .Physical And Chemical Properties Analysis

3-Methylthiophene-2-carboxamide has a density of 1.2±0.1 g/cm3, a boiling point of 269.3±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 50.7±3.0 kJ/mol and the flash point is 116.7±24.0 °C . The compound has an index of refraction of 1.589 and a molar refractivity of 38.4±0.3 cm3 . It has 2 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Scientific Research Applications

Antioxidant Activity

3-Methylthiophene-2-carboxamide: derivatives have been studied for their potential as antioxidants. These compounds have shown significant inhibition activity, with certain derivatives exhibiting up to 62.0% inhibition, which is comparable to the reference antioxidant ascorbic acid . This suggests that they could be used to neutralize free radicals, which are harmful compounds that can cause cell damage and contribute to diseases like cancer.

Antibacterial Properties

Research has indicated that 3-Methylthiophene-2-carboxamide derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria . For instance, one study found that a specific derivative, 7b , recorded the highest activity index compared to ampicillin, with percentages of 83.3, 82.6, 64.0, and 86.9% respectively against pathogens like Staphylococcus aureus and Escherichia coli . This highlights its potential use in developing new antibacterial agents.

Molecular Docking and Drug Design

The derivatives of 3-Methylthiophene-2-carboxamide have been used in molecular docking studies to explore interactions with various proteins . This is a crucial step in drug design, as it helps predict how a drug will bind to a target protein, which is essential for its efficacy. The results from these studies can guide the development of new drugs with improved binding characteristics.

Density Functional Theory (DFT) Studies

DFT studies have been conducted on 3-Methylthiophene-2-carboxamide derivatives to understand their molecular and electronic properties . These studies are important for predicting how these compounds will behave in different chemical environments, which is valuable information for various applications, including material science and pharmaceuticals.

Synthesis of Novel Derivatives

The synthesis of novel 3-Methylthiophene-2-carboxamide derivatives has been an area of active research . By substituting different groups at specific positions on the thiophene ring, researchers can create a variety of compounds with potentially unique and beneficial properties for various applications.

SAR (Structure-Activity Relationship) Study

SAR studies involve understanding the relationship between the chemical structure of a molecule and its biological activity . For 3-Methylthiophene-2-carboxamide derivatives, these studies help in identifying which modifications in the molecular structure can enhance or reduce their biological activities, such as antioxidant or antibacterial effects.

Exploration of Biological Activities

Beyond the already mentioned applications, 3-Methylthiophene-2-carboxamide derivatives are continuously being explored for a range of biological activities . This includes investigating their potential as anti-inflammatory agents, antiviral compounds, and their role in cell signaling pathways.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various targets, such as the insulin receptor and insulin-like growth factor 1 receptor .

Mode of Action

It is known that similar compounds inhibit their targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene-based analogs are known to have a variety of biological effects, suggesting they may interact with multiple pathways .

Result of Action

Similar compounds have been shown to exhibit antioxidant and antibacterial activities .

properties

IUPAC Name |

3-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDTWJRYMXQXBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343195 | |

| Record name | 3-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylthiophene-2-carboxamide | |

CAS RN |

76655-99-7 | |

| Record name | 3-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What modifications to the 3-Methylthiophene-2-carboxamide structure have been explored for enhancing its biological activity?

A1: Researchers have synthesized various derivatives of 3-Methylthiophene-2-carboxamide by introducing different heterocyclic rings at the carboxamide group. [] These modifications include incorporating pyrazole, thiazole, and 1,3,4-oxadiazole rings to the core structure. [] This strategy aims to investigate the impact of these structural changes on the compound's antimicrobial and antiviral activity.

Q2: What specific biological activities have been observed for 3-Methylthiophene-2-carboxamide derivatives?

A2: Studies have demonstrated promising antimicrobial activity for several 3-Methylthiophene-2-carboxamide derivatives against the bacterium Pseudomonas aeruginosa. [] Furthermore, some derivatives exhibited potent inhibitory effects against the hepatitis C virus (HCV) replication in vitro. [] Specifically, compounds containing the thiazole (7b) and 1,3,4-oxadiazole (11b) rings displayed the most potent anti-HCV activity. []

Q3: Has 3-Methylthiophene-2-carboxamide been utilized in the synthesis of other biologically relevant molecules?

A3: Yes, 3-Methylthiophene-2-carboxamide serves as a key starting material in the multi-step synthesis of N-(1,1-dimethyl-2-[4-(β-D-glucopyranosyl)oxy-2-methylphenyl]-2-oxoethyl)-3-methylthiophene-2-carboxamide (GPTC). [] GPTC is a metabolite of the fungicide isofetamid and its efficient synthesis is crucial for developing certified reference materials used in residue analysis within the food industry. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1269032.png)

![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1269033.png)

![2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1269034.png)